N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves several steps, including condensation, amination, and cyclization reactions. For instance, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was achieved by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine and cyclization with hydrazine hydrate . Similarly, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide involved the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired molecular architecture.

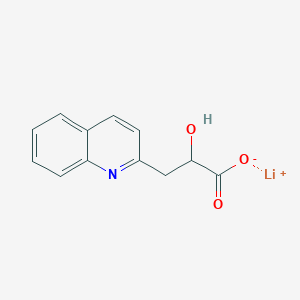

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, with specific lattice parameters . These structural analyses are crucial for understanding the relationship between the molecular structure and the biological activity of the compounds.

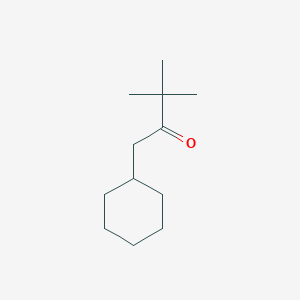

Chemical Reactions Analysis

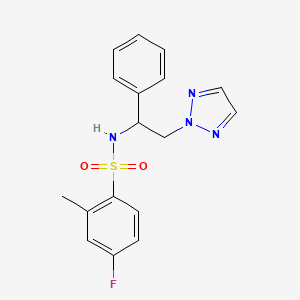

The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitution and reduction reactions. For instance, the synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide was optimized through reduction and nucleophilic substitution reactions using 2-nitropyridine as a raw material . These reactions are carefully chosen to introduce specific functional groups that are essential for the biological activity of the compounds.

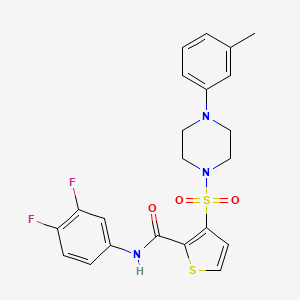

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the presence of methoxy and trifluoromethyl groups can affect the lipophilicity and electronic properties of the molecules, which in turn can influence their biological activity. The compounds synthesized in these studies exhibited significant inhibitory activity against various cancer cell lines, suggesting that their physical and chemical properties are conducive to antitumor activity .

Biological Activity

The biological activity of these compounds is evaluated through in vitro assays against cancer cell lines. The compounds synthesized in the studies demonstrated distinct inhibitory capacities against the proliferation of cancer cell lines such as A549 and BGC-823 . Additionally, some compounds showed remarkable anti-inflammatory activity and lower ulcerogenic potential compared to standard drugs, which was confirmed by histopathological investigation . These findings suggest that the synthesized compounds have potential therapeutic applications in cancer and inflammation treatment.

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide is the Ephrin type-B receptor 4 . This receptor is a type of receptor tyrosine kinase that binds promiscuously to transmembrane ephrin-B family ligands residing on adjacent cells .

Mode of Action

The compound interacts with its target, the Ephrin type-B receptor 4, leading to contact-dependent bidirectional signaling into neighboring cells

Biochemical Pathways

It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and survival, and their modulation can have significant downstream effects.

Result of Action

It has been suggested that triazole-pyrimidine hybrid compounds, which include this compound, may have promising neuroprotective and anti-inflammatory properties .

Action Environment

It is known that many factors, such as ph, temperature, and the presence of other molecules, can influence the action of a compound .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves the reaction of 3-chloro-4-methoxyaniline with phenylacetylene to form 3-chloro-4-methoxyphenylphenylacetylene. This intermediate is then reacted with sodium azide and copper (I) iodide to form 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole. Finally, this compound is reacted with ethyl chloroformate to form the desired product, N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "phenylacetylene", "sodium azide", "copper (I) iodide", "ethyl chloroformate" ], "Reaction": [ "Step 1: 3-chloro-4-methoxyaniline is reacted with phenylacetylene in the presence of a palladium catalyst to form 3-chloro-4-methoxyphenylphenylacetylene.", "Step 2: To a solution of 3-chloro-4-methoxyphenylphenylacetylene in DMF, sodium azide and copper (I) iodide are added and the mixture is stirred at room temperature for several hours to form 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole.", "Step 3: To a solution of 3-chloro-4-methoxyphenyl-1-phenyl-1H-1,2,3-triazole in THF, ethyl chloroformate is added dropwise and the mixture is stirred at room temperature for several hours to form N-(3-chloro-4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide.", "Step 4: The product is isolated by filtration and purified by recrystallization." ] } | |

CAS RN |

1787917-98-9 |

Molecular Formula |

C16H13ClN4O2 |

Molecular Weight |

328.76 |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-5-phenyl-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C16H13ClN4O2/c1-23-13-8-7-11(9-12(13)17)18-16(22)15-14(19-21-20-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,22)(H,19,20,21) |

InChI Key |

GPBRGXCJXPAWHM-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)

![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)

![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)

![ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B3019373.png)

![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)

![7-(3-methoxyphenyl)-3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3019378.png)